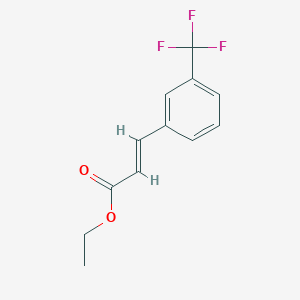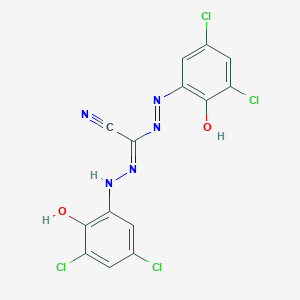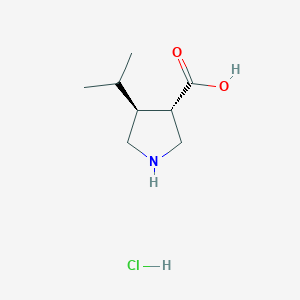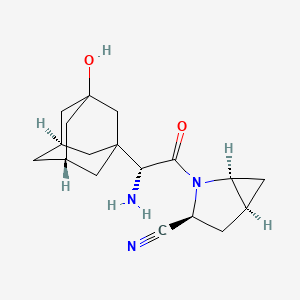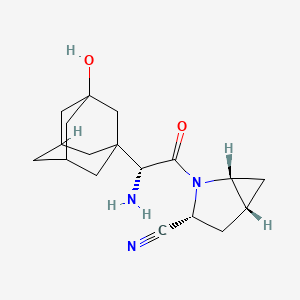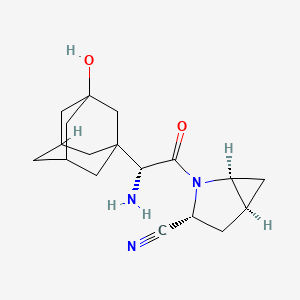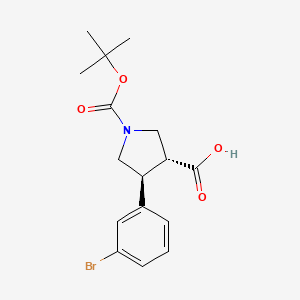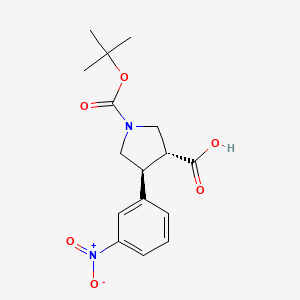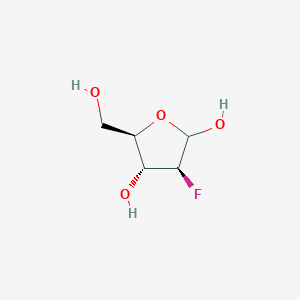
2-Deoxy-2-fluoro-D-arabinofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2-fluoro-D-arabinofuranose is a fluorinated sugar derivative that has garnered significant interest in the fields of medicinal chemistry and biochemistry. This compound is a structural analog of D-arabinofuranose, where the hydroxyl group at the second carbon is replaced by a fluorine atom. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific applications.
Mechanism of Action
Target of Action
The primary target of 2-Deoxy-2-fluoro-D-arabinofuranose is RNA . This compound, along with hybrids of RNA and D-arabinonucleic acids (ANA), are substrates of RNase H . RNase H is an enzyme that is believed to be involved in the primary mechanism by which antisense oligonucleotides cause a reduction in target RNA levels in vivo .
Mode of Action
This compound interacts with its targets by forming hybrids with RNA . It has enhanced RNA affinity relative to that of DNA and phosphorothioate DNA . The 2’-fluoroarabino modification showed favorable pairing to single-stranded DNA . This feature is believed to be an important factor in the mechanism that allows RNase H to discriminate between 2’F-ANA/RNA (or DNA/RNA) and RNA/RNA duplexes .
Biochemical Pathways
The biochemical pathways affected by this compound involve the degradation of target mRNAs via RNase H-mediated action . The increased stability of hybrids formed by 2’F-ANA (e.g., 2’F-ANA/RNA) appears to originate from conformational pre-organization of the fluorinated sugars and a favorable enthalpy of hybridization .
Pharmacokinetics
It is known that the compound has enhanced rna affinity, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound is a reduction in target RNA levels in vivo . This is achieved through the RNase H-mediated degradation of target mRNAs .
Action Environment
Given that the compound forms hybrids with rna and is a substrate of rnase h, it can be inferred that the action likely takes place within the cellular environment where these components are present .
Biochemical Analysis
Biochemical Properties
2-Deoxy-2-fluoro-D-arabinofuranose has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to be a substrate of RNase H, an enzyme involved in the degradation of RNA . The 2’-fluoroarabino modification of this compound has been shown to have enhanced RNA affinity relative to that of DNA and phosphorothioate DNA .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been shown to inhibit DNA synthesis in certain cell lines, as evidenced by the reduced incorporation of labeled thymidine into DNA . Moreover, it has been found to have cytotoxic effects on certain cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been shown to inhibit DNA polymerase α, an enzyme crucial for DNA replication . Furthermore, NMR spectroscopy has revealed a five-bond coupling between the 2’F and the base protons (H6/H8) of 2’-deoxy-2’-fluoro-β-D-arabinonucleosides, suggesting a through-space interaction between these atoms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found to maintain high intracellular concentrations for prolonged periods, which appears to promote longer-term gene silencing .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it has been shown to be a substrate of RNase H, suggesting its involvement in the metabolism of RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-D-arabinofuranose typically involves multiple steps, starting from readily available sugar derivatives. One common method involves the fluorination of a protected sugar intermediate. For example, 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose can be synthesized by treating 1,3,5-tri-O-benzoyl-α-D-arabinofuranose with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)amino sulfur trifluoride (MAST) in dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of fluorinating agents and reaction conditions is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-fluoro-D-arabinofuranose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form glycosidic bonds with other molecules.
Common Reagents and Conditions
Fluorinating Agents: DAST, MAST
Oxidizing Agents: Periodate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
This compound-1-phosphate: Formed by phosphorylation reactions.
2-Deoxy-2-fluoro-β-D-arabinonucleosides: Formed by condensation with nucleobases.
Scientific Research Applications
2-Deoxy-2-fluoro-D-arabinofuranose has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of nucleoside analogs for antiviral and anticancer therapies.
Biochemistry: Serves as a tool to study enzyme mechanisms and protein interactions.
Molecular Biology: Utilized in the design of antisense oligonucleotides for gene silencing.
Industrial Applications: Employed in the synthesis of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-Deoxy-2-fluoro-D-ribofuranose
- 2-Deoxy-2-fluoro-D-glucofuranose
- 2-Deoxy-2-fluoro-D-xylofuranose
Uniqueness
2-Deoxy-2-fluoro-D-arabinofuranose is unique due to its specific structural configuration and the presence of the fluorine atom at the second carbon. This modification imparts distinct physicochemical properties, such as increased stability and enhanced binding affinity to biological molecules, which are not observed in its analogs .
Properties
IUPAC Name |
(3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3+,4-,5?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUWTJAKZMHWBQ-IOVATXLUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)O)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine exert its cytotoxic effect?
A1: 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine (compound 1b in the research) exhibits cytotoxicity by inhibiting DNA synthesis within cells. [] This conclusion is based on observations of reduced labeled thymidine incorporation into DNA in treated L1210 cells, while RNA and protein synthesis remained unaffected. [] This suggests that the compound specifically targets DNA replication processes, leading to cell death. You can find more details on this research here:
Q2: What makes 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine resistant to metabolic breakdown?
A2: Unlike many nucleoside analogues, 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine demonstrates resistance to cleavage by the enzyme purine nucleoside phosphorylase. [] This metabolic stability contributes to its potential as a therapeutic agent, as it can persist within cells and exert its cytotoxic effects for extended periods. For further information, please refer to:
Q3: How does the structure of the purine base influence the activity of 2-Deoxy-2-fluoro-D-arabinofuranose-1-phosphate (2FAra-1P) in enzymatic reactions with E. coli purine nucleoside phosphorylase (PNP)?
A3: Research indicates that the electronic structure of the purine base significantly influences the substrate activity of 2FAra-1P with E. coli PNP. [] Specifically, natural purine bases demonstrated higher reactivity compared to their synthetic analogues. [] This suggests that the enzyme's active site exhibits selectivity towards the specific electronic properties of natural purines, impacting the efficiency of the enzymatic reaction. This research delves deeper into this topic:
Q4: What is the significance of chemoenzymatic synthesis approaches for clofarabine and related nucleosides?
A4: Chemoenzymatic synthesis offers a valuable approach for producing clofarabine (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine) and similar 2′-deoxyfluoroarabinosyl nucleosides. [] This method utilizes both chemical synthesis and enzymatic reactions in a sequential manner. [] Advantages of this approach include potentially higher yields, reduced steps compared to purely chemical synthesis, and the ability to exploit the regio- and stereoselectivity of enzymes. Further details on these chemoenzymatic approaches can be found here:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

